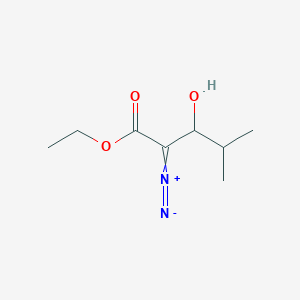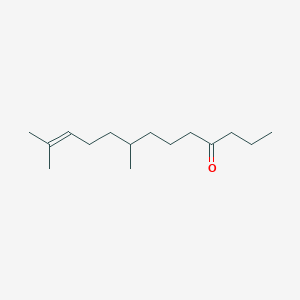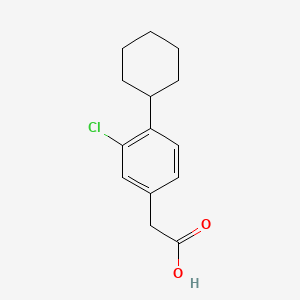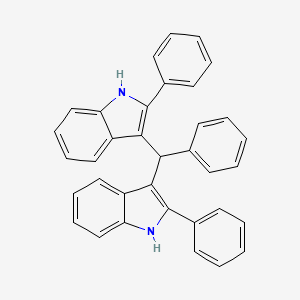
1H-Indole, 3,3'-(phenylmethylene)bis[2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole, 3,3’-(phenylmethylene)bis[2-phenyl- is a compound with the molecular formula C23H18N2 and a molecular weight of 322.4 g/mol It is known for its unique structure, which includes two indole units connected by a phenylmethylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole, 3,3’-(phenylmethylene)bis[2-phenyl- typically involves the reaction of indole with aromatic aldehydes under acidic conditions. One common method is the electrophilic substitution reaction, where indole reacts with aldehydes in the presence of a catalyst such as sulphonic acid-functionalized chitosan . The reaction is chemoselective, yielding the desired bis(indolyl)methane derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient and reusable catalysts, such as chitosan–SO3H, is crucial for maintaining high yields and selectivity . The reaction conditions are optimized to ensure the stability and integrity of the compound during production.
Chemical Reactions Analysis
Types of Reactions
1H-Indole, 3,3’-(phenylmethylene)bis[2-phenyl- undergoes various chemical reactions, including:
Electrophilic Substitution: Reaction with aldehydes and ketones to form bis(indolyl)methanes.
Oxidation and Coupling Reactions: These reactions are facilitated by heterogeneous bio-relevant catalysts, preserving the compound’s activity and structural integrity.
Common Reagents and Conditions
Catalysts: Sulphonic acid-functionalized chitosan, iodine, modified zirconia, InCl3, and BF3·OEt2.
Conditions: Acidic conditions are often required for electrophilic substitution reactions.
Major Products
The major products formed from these reactions include various bis(indolyl)methane derivatives, which exhibit significant biological activities .
Scientific Research Applications
1H-Indole, 3,3’-(phenylmethylene)bis[2-phenyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Indole, 3,3’-(phenylmethylene)bis[2-phenyl- involves its interaction with molecular targets and pathways. The compound exerts its effects through electrophilic substitution reactions, where it reacts with aldehydes and ketones to form bis(indolyl)methanes . These derivatives exhibit various biological activities, including antibacterial and anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Bis(indolyl)methane Derivatives: Compounds such as macrocarpamine, macralstonine acetate, and villastonine.
1H-Indole-3-Carbaldehyde Derivatives: Compounds like 2-(1H-indol-3-ylmethylidene)malononitrile.
Uniqueness
1H-Indole, 3,3’-(phenylmethylene)bis[2-phenyl- stands out due to its unique structure and the wide range of biological activities exhibited by its derivatives. Its ability to undergo chemoselective reactions and form stable products makes it a valuable compound in various scientific research applications .
Properties
CAS No. |
35173-73-0 |
|---|---|
Molecular Formula |
C35H26N2 |
Molecular Weight |
474.6 g/mol |
IUPAC Name |
2-phenyl-3-[phenyl-(2-phenyl-1H-indol-3-yl)methyl]-1H-indole |
InChI |
InChI=1S/C35H26N2/c1-4-14-24(15-5-1)31(32-27-20-10-12-22-29(27)36-34(32)25-16-6-2-7-17-25)33-28-21-11-13-23-30(28)37-35(33)26-18-8-3-9-19-26/h1-23,31,36-37H |
InChI Key |
UIAOMZIJNOAZNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C4=CC=CC=C4)C5=C(NC6=CC=CC=C65)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


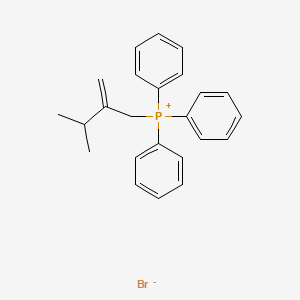
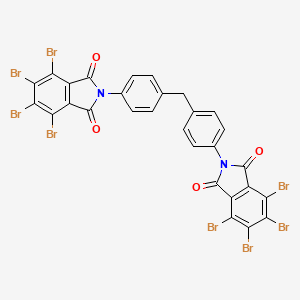
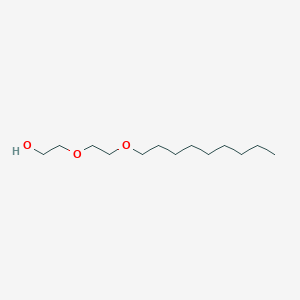
![2-Phenyl-1H-pyrrolo[3,4-b]quinoxaline-1,3(2H)-dione](/img/structure/B14681854.png)
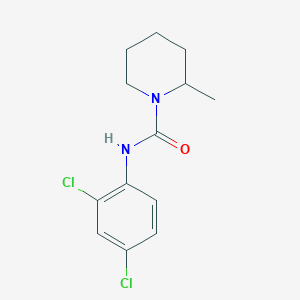
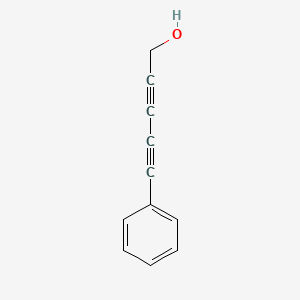
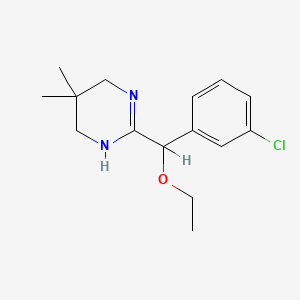
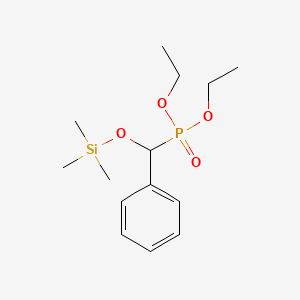
![1,6-Dimethylbicyclo[4.1.0]hept-3-ene](/img/structure/B14681879.png)
![Diphenyl{2-[(phenylamino)methyl]phenyl}methanol](/img/structure/B14681886.png)

